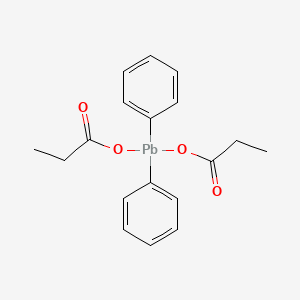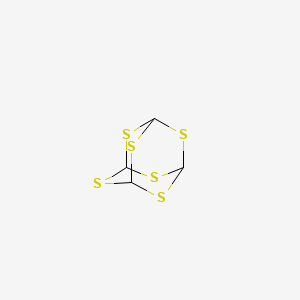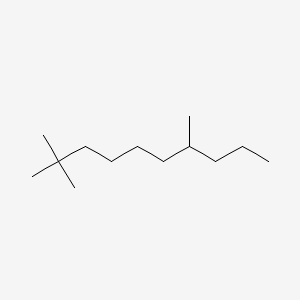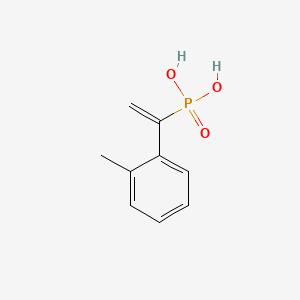
(1-(Methylphenyl)vinyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Methylphenyl)vinyl)phosphonic acid: is a chemical compound with the molecular formula C9H11O3P and a molecular weight of 198.1556 g/mol . It is also known by its IUPAC name 1-(2-methylphenyl)ethenylphosphonic acid . This compound is characterized by the presence of a phosphonic acid group attached to a vinyl group and a methylphenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of (1-(Methylphenyl)vinyl)phosphonic acid can be achieved through several synthetic routes. One common method involves the reaction of vinylphosphonic acid with methylphenyl derivatives under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
In industrial production, the compound can be synthesized using a continuous flow process, which allows for better control over reaction parameters and scalability . This method involves the use of specialized reactors and precise monitoring of reaction conditions to produce large quantities of this compound efficiently.
Chemical Reactions Analysis
(1-(Methylphenyl)vinyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: The vinyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted phosphonic acid derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts , solvents like ethanol or methanol , and controlled temperatures to ensure the desired reaction pathway is followed . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of this compound .
Scientific Research Applications
(1-(Methylphenyl)vinyl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties .
Medicine: In medicinal chemistry, this compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as adhesives , coatings , and flame retardants .
Mechanism of Action
The mechanism of action of (1-(Methylphenyl)vinyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors , modulating their activity and leading to various biological effects . For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting enzyme function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(1-(Methylphenyl)vinyl)phosphonic acid can be compared with other similar compounds, such as:
Vinylphosphonic acid: This compound lacks the methylphenyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
Phenylphosphonic acid: This compound lacks the vinyl group, which may limit its ability to participate in certain polymerization reactions.
Methylphosphonic acid: This compound lacks both the vinyl and phenyl groups, making it a simpler molecule with different reactivity and applications.
The uniqueness of this compound lies in its combination of the vinyl, methyl, and phenyl groups, which confer specific chemical and physical properties that are advantageous in various applications .
Properties
CAS No. |
86812-21-7 |
|---|---|
Molecular Formula |
C9H11O3P |
Molecular Weight |
198.16 g/mol |
IUPAC Name |
1-(2-methylphenyl)ethenylphosphonic acid |
InChI |
InChI=1S/C9H11O3P/c1-7-5-3-4-6-9(7)8(2)13(10,11)12/h3-6H,2H2,1H3,(H2,10,11,12) |
InChI Key |
HWYPDXFWZOOHKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=C)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol](/img/structure/B13797165.png)
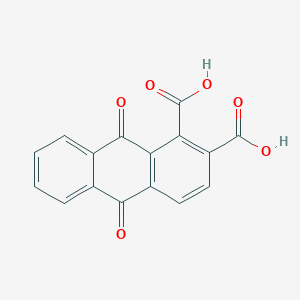
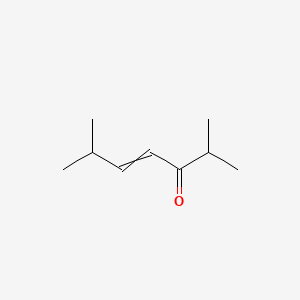
![3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate](/img/structure/B13797187.png)


![dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B13797209.png)
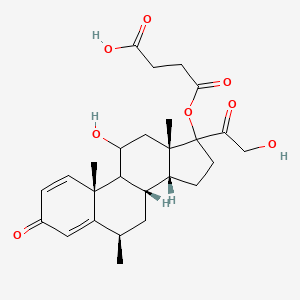
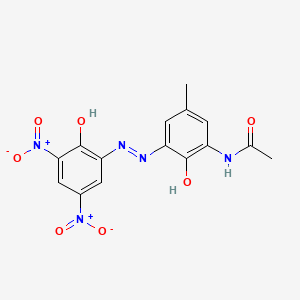
![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
![Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B13797226.png)
